molecular formula C11H17N3O2S B2480680 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate CAS No. 2460756-72-1

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate

Cat. No.: B2480680
CAS No.: 2460756-72-1
M. Wt: 255.34
InChI Key: QVIDFDCXLJXJPG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate (CAS 2460756-72-1) is a high-purity chemical building block of significant interest in modern medicinal chemistry, particularly in the search for novel antimalarial therapies. This compound, with a molecular formula of C11H17N3O2S and a molecular weight of 255.34 g/mol, features a 2-aminothiazole scaffold, a privileged structure in drug discovery known for its widespread pharmacological applications . The 2-aminothiazole core is a recognized bioisostere for pyrimidine and other heterocycles, a strategy often used to enhance a compound's lipophilicity, cell permeability, and overall bioavailability . Research indicates that derivatives based on the 2-aminothiazole scaffold show promise in the development of potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria . These investigations are critical due to the growing issue of artemisinin resistance, which threatens the efficacy of current first-line treatments . The tert-Boc-protected cyclopropylcarbamate group in this molecule adds versatility, serving as a key protecting group that can be selectively deprotected under mild acidic conditions to unveil a primary amine for further synthetic elaboration. This makes the compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies and library synthesis aimed at identifying new chemical entities with fast-killing potency against resistant strains of malaria . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-10(2,3)16-9(15)14-11(4-5-11)7-6-17-8(12)13-7/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDFDCXLJXJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate involves its interaction with biological targets:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
  • Molecular Formula : C₁₂H₁₉N₃O₂S
  • Molecular Weight : 269.37 g/mol
  • CAS No.: 2229505-49-9 .

Structural Features :

  • A cyclopropane ring substituted with a 2-amino-1,3-thiazol-4-yl group.
  • A tert-butyl carbamate moiety attached to the cyclopropane nitrogen.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a class of tert-butyl carbamates with cyclopropane/cyclobutane cores and heterocyclic substituents. Key analogues include:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) CAS No. Key Reference
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate Cyclopropane 2-Amino-1,3-thiazol-4-yl 269.37 2229505-49-9
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate Cyclobutane 2-Amino-1,3-thiazol-4-yl 283.40* Not Provided
Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropane 3-Fluorophenyl 251.30 1286274-19-8
1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine Cyclopropane 4-Chlorophenyl, ethanamine 250.13* MDLMFCD00012511

* Calculated based on molecular formula.

Key Observations :

  • Ring Size: Cyclobutane analogues (e.g., tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate) exhibit increased molecular weight (~14 g/mol) compared to cyclopropane derivatives due to the additional methylene group .
  • Substituent Effects: Electron-Withdrawing Groups: The 3-fluorophenyl substituent (in tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) enhances stability but reduces solubility in polar solvents compared to the amino-thiazole group .

Physicochemical Properties

Property Target Compound Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine
Physical State Solid (exact form unspecified) White solid Not reported
Water Solubility Not reported Low (hydrophobic aryl group) Likely low
Stability Likely stable (carbamate group) Stable under normal conditions; decomposes with strong oxidizers Stable

Notes:

  • The amino-thiazole group in the target compound may improve aqueous solubility compared to aryl-substituted analogues due to polar interactions .
  • All carbamates require storage in cool, dry conditions to prevent hydrolysis .

Critical Gaps :

    Biological Activity

    Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate is a compound characterized by the presence of a thiazole ring, which includes both sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

    Chemical Structure and Properties

    The IUPAC name of the compound is This compound . Its molecular formula is C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S, and it has a molecular weight of approximately 253.34 g/mol. The compound can be synthesized through several steps, including the formation of the thiazole ring via Hantzsch synthesis, introduction of the cyclopropyl group, and carbamate formation using tert-butyl chloroformate.

    Antimicrobial Properties

    Thiazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various bacterial and fungal strains. For instance, studies have shown that certain thiazole derivatives possess significant inhibitory effects on gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .

    Anticancer Activity

    This compound has been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis suggests that the thiazole moiety is crucial for cytotoxic activity against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

    In vitro studies have shown that this compound can induce apoptosis in cancer cells, likely through mechanisms involving the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

    Case Studies

    • Antitumor Activity : A study evaluated a series of thiazole derivatives, including those similar to this compound, revealing significant growth inhibition in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The best-performing compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
    • Mechanism of Action : The compound's interaction with P-glycoprotein (P-gp), a key player in drug resistance, was analyzed. It was found to stimulate ATPase activity in P-gp, suggesting that it may influence drug efflux mechanisms in resistant cancer cells .

    Comparative Analysis with Similar Compounds

    Compound NameStructureBiological ActivityIC50 (µg/mL)
    This compoundStructureAntimicrobial, Anticancer1.61 - 1.98
    2-Aminothiazole-Antimicrobial5.0
    Thiamine (Vitamin B1)-NeuroprotectiveN/A

    Q & A

    What are the standard synthetic routes for Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate?

    Category: Basic
    Answer:
    The synthesis typically involves reacting 1-(2-amino-1,3-thiazol-4-yl)cyclopropanamine with tert-butyl chloroformate in the presence of a base. Key reaction parameters include:

    Parameter Conditions Reference
    Base Triethylamine or pyridine in anhydrous dichloromethane (DCM) or THF
    Solvent DCM or THF under nitrogen atmosphere
    Temperature 0–25°C, stirred for 4–12 hours
    Workup Extraction with water, drying (Na₂SO₄), and purification via column chromatography

    Contradictions to Note:

    • uses DCM as the solvent, while suggests THF for similar carbamate syntheses. Solvent choice may impact yield and byproduct formation.

    How can conflicting crystallographic data for this compound be resolved?

    Category: Advanced
    Answer:
    Conflicting anisotropic displacement parameters or space group assignments can arise due to twinning or poor crystal quality. Use the following workflow:

    Data Reprocessing: Re-examine raw diffraction data using SHELXL for refinement and ORTEP for visualization .

    Validation: Cross-check with PLATON or CCDC tools to detect twinning or disorder .

    Alternative Methods: Employ synchrotron radiation for high-resolution data or use computational tools like DFT to model electron density discrepancies .

    Example Workflow Table:

    Step Tool/Method Purpose
    Data RefinementSHELXLOptimize atomic coordinates and ADPs
    VisualizationORTEP-IIIAnisotropic displacement ellipsoid analysis
    ValidationPLATON (TWIN/BVS check)Identify crystallographic anomalies

    What spectroscopic methods are most effective for characterizing this compound?

    Category: Basic
    Answer:
    Key techniques include:

    • ¹H/¹³C NMR: Confirm cyclopropane geometry and carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • IR Spectroscopy: Identify N-H (3300–3500 cm⁻¹) and C=O (1690–1730 cm⁻¹) stretches .

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